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Compound of Interest

Compound Name: 3,5-Diiodobenzoic acid

Cat. No.: B097167

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-crystal engineering has emerged as a significant strategy in pharmaceutical sciences and
materials science to modify the physicochemical properties of active pharmaceutical
ingredients (APIs) and other organic molecules without altering their chemical structure. Co-
crystals are multi-component crystals in which at least one component is an APl and the others
are pharmaceutically acceptable co-formers, held together by non-covalent interactions. 3,5-
diiodobenzoic acid has garnered attention as a versatile co-former in co-crystal engineering.
The presence of two iodine atoms on the benzoic acid scaffold allows for the formation of
strong and directional halogen bonds, which, in conjunction with the carboxylic acid group's
ability to form robust hydrogen bonds, provides a powerful tool for the rational design of novel
crystalline solids with tailored properties.

This document provides detailed application notes and protocols for the use of 3,5-
diiodobenzoic acid in co-crystal engineering, summarizing key quantitative data and outlining
experimental methodologies.

Physicochemical Properties of 3,5-Diiodobenzoic
Acid
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A thorough understanding of the co-former's properties is crucial for designing co-crystallization
experiments.

Property Value Reference
Molecular Formula C7H4l202

Molecular Weight 373.91 g/mol

Melting Point 228-231 °C

pKa 3.64 (predicted)

LogP 3.55 (predicted)

Hydrogen Bond Donors 1 (Carboxylic Acid)

2 (Carbonyl Oxygen, Hydroxyl
Hydrogen Bond Acceptors ( yl Oxyg ydroxy
Oxygen)

Halogen Bond Donors 2 (lodine atoms)

Co-crystal Synthesis Strategies

Several methods can be employed for the synthesis of co-crystals involving 3,5-diiodobenzoic
acid. The choice of method depends on the properties of the API and the desired outcome.

Slow Solvent Evaporation

This is a widely used and effective method for growing high-quality single crystals suitable for
X-ray diffraction analysis.

Protocol: Co-crystallization of 3,5-Diiodobenzoic Acid with 2-Aminopyrimidine

This protocol describes the synthesis of a 1:1 co-crystal of 3,5-diiodobenzoic acid and 2-
aminopyrimidine, a molecule with hydrogen bonding acceptor and donor sites.

Materials:

e 3,5-Diiodobenzoic Acid
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e 2-Aminopyrimidine

« Ethanol (or other suitable solvent)
e Glass vials

 Stir plate and stir bar

« Filter paper

Procedure:

» Dissolve equimolar amounts of 3,5-diiodobenzoic acid and 2-aminopyrimidine in a minimal
amount of hot ethanol in a glass vial.

e Stir the solution for 10-15 minutes to ensure complete dissolution.

o Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the
solvent.

e Place the vial in a vibration-free environment at room temperature.
» Allow the solvent to evaporate slowly over a period of several days to a week.
o Collect the resulting crystals by filtration and wash them with a small amount of cold ethanol.

e Dry the crystals under ambient conditions.

Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method that is often faster than solution-based methods and can
sometimes yield different polymorphs.

Protocol: General Procedure for Liquid-Assisted Grinding
Materials:

e 3,5-Diiodobenzoic Acid
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» Active Pharmaceutical Ingredient (API)

e A small amount of a suitable solvent (e.g., ethanol, acetonitrile, water)

o Mortar and pestle or a ball mill

Procedure:

e Place stoichiometric amounts of 3,5-diiodobenzoic acid and the API into a mortar or a
milling jar.

e Add a few drops of the selected solvent. The amount of solvent should be just enough to
create a paste-like consistency.

e Grind the mixture manually with the pestle for 15-30 minutes or mill in a ball mill according to
the instrument's specifications.

The resulting powder is the co-crystal product.

Slurry Crystallization

This method involves suspending the starting materials in a solvent in which they are sparingly
soluble.

Protocol: General Procedure for Slurry Crystallization

Materials:

3,5-Diiodobenzoic Acid

Active Pharmaceutical Ingredient (API)

A solvent in which both components have low solubility

Stir plate and stir bar

Sealed vial

Procedure:
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Add stoichiometric amounts of 3,5-diiodobenzoic acid and the API to a vial.

Add a sufficient amount of the selected solvent to create a slurry.

Seal the vial and stir the slurry at a constant temperature for an extended period (e.g., 24-72
hours).

Collect the solid product by filtration, wash with a small amount of the solvent, and dry.

Characterization of Co-crystals

Thorough characterization is essential to confirm the formation of a new crystalline phase and
to evaluate its properties.
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Analytical Technique

Purpose

Powder X-ray Diffraction (PXRD)

To confirm the formation of a new crystalline
phase by comparing the diffraction pattern of the

product with those of the starting materials.

Single-Crystal X-ray Diffraction (SCXRD)

To determine the precise crystal structure,
including intermolecular interactions (hydrogen
and halogen bonds), stoichiometry, and packing

arrangements.

Differential Scanning Calorimetry (DSC)

To determine the melting point of the co-crystal,
which is typically different from the melting

points of the individual components.

Thermogravimetric Analysis (TGA)

To assess the thermal stability of the co-crystal

and to identify the presence of solvates.

Fourier-Transform Infrared (FTIR) Spectroscopy

To identify shifts in vibrational frequencies,
particularly of the carboxylic acid and other
functional groups, which indicate changes in
intermolecular interactions upon co-crystal

formation.

Solubility Studies

To quantify the enhancement or reduction in the
solubility of the API in the co-crystal form

compared to the pure API.

Quantitative Data of a 3,5-Diiodobenzoic Acid Co-

crystal

Co-crystal System: 3,5-Diiodobenzoic Acid : 2-Aminopyrimidine (1:1)
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3,5-Diiodobenzoic

Property ) 2-Aminopyrimidine  Co-crystal
Acid
Melting Point (°C) 228-231 124-126 198-200
Solubility in Water _ _
Low High Data not available
(mg/mL)
O-H:--N (acid-
Key Intermolecular Carboxylic acid Amine-pyrimidine pyrimidine), N-H---O
Interactions dimers hydrogen bonds (amine-acid), C-1---N
(iodine-pyrimidine)
Visualizations

Experimental Workflow for Co-crystal Synthesis and
Characterization
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Caption: General workflow for the synthesis and characterization of co-crystals.

Supramolecular Synthon Formation in 3,5-
Diiodobenzoic Acid Co-crystals

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b097167?utm_src=pdf-body-img
https://www.benchchem.com/product/b097167?utm_src=pdf-body
https://www.benchchem.com/product/b097167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

API with
H-bond acceptor/donor
and/or
Halogen bond acceptor

3,5-Diiodobenzoic Acid
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~

Stable Co-crystal Structure

Click to download full resolution via product page

Caption: Key intermolecular interactions driving co-crystal formation with 3,5-diiodobenzoic
acid.

Conclusion

3,5-Diiodobenzoic acid serves as a highly effective and predictable co-former in co-crystal
engineering due to its dual capacity for forming strong hydrogen bonds via its carboxylic acid
group and directional halogen bonds through its iodine substituents. This dual functionality
allows for the construction of robust supramolecular architectures with a variety of APIs,
particularly those containing nitrogen heterocycles. The application of 3,5-diiodobenzoic acid
in co-crystallization can lead to the generation of novel solid forms with modified
physicochemical properties, such as altered melting points and potentially enhanced solubility
and stability. The protocols and characterization methods outlined in this document provide a
foundational framework for researchers to explore the potential of 3,5-diiodobenzoic acid in
the rational design of new co-crystals for pharmaceutical and material science applications.
Further investigation into a wider range of API co-formers will undoubtedly expand the utility of
this versatile building block in co-crystal engineering.
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¢ To cite this document: BenchChem. [Application of 3,5-Diiodobenzoic Acid in Co-crystal
Engineering: Principles and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097167#3-5-diiodobenzoic-acid-in-co-crystal-
engineering]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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